5-amino-1H-isochromen-1-one
Description
Properties
IUPAC Name |
5-aminoisochromen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFELFQJDRMOISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=COC2=O)C(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1H-isochromen-1-one typically involves the cyclization of homophthalic acid derivatives. One common method includes the condensation of homophthalic acid with ammonia or primary amines under acidic conditions. This reaction forms the isochromen-1-one core, which can then be further functionalized to introduce the amino group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. This can include the use of catalysts, controlled reaction environments, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted isochromen-1-one derivatives.
Scientific Research Applications
5-Amino-1H-isochromen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-1H-isochromen-1-one involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and modulating enzyme activity. It may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Isochromen-1-one Derivatives
The isochromenone core allows diverse substitutions, leading to derivatives with distinct properties. Below is a comparative analysis of 5-amino-1H-isochromen-1-one and key analogues:
Key Research Findings and Trends
Substituent-Driven Reactivity: The position and nature of substituents (e.g., -NH₂ vs. -Br) dictate reactivity pathways. Amino groups facilitate heterocyclic fusion, while halogens enable cross-coupling .
Thermal Stability: Amino-substituted isochromenones require low-temperature storage (-80°C for long-term), whereas brominated derivatives are less sensitive .
Biological Potential: While this compound lacks explicit activity data, structurally related triazolones and Etodolac analogues show promise in drug discovery .
Biological Activity
5-Amino-1H-isochromen-1-one is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is an isochromene derivative characterized by the presence of an amino group at the 5-position. This structural feature enhances its reactivity and potential for functionalization, making it a valuable intermediate in organic synthesis and a promising candidate for various biological applications.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
- The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies indicate that derivatives of isochromene structures often possess significant antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
2. Anticancer Properties
- Preliminary studies have suggested that this compound can induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific signaling pathways that promote cell survival and proliferation .
3. Anti-inflammatory Effects
- The compound has been investigated for its anti-inflammatory properties, potentially modulating inflammatory responses through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites, thereby modulating enzyme activity. This mechanism is crucial in its antimicrobial and anticancer effects.
- Receptor Interaction : It may also interact with cellular receptors, influencing signal transduction pathways that alter cellular responses, particularly in cancerous cells .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of several isochromene derivatives, this compound was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity at micromolar concentrations. Further analysis revealed that the compound induced apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins .
Comparative Analysis with Related Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Isochromen-1-one | Moderate | Limited | No |
| Isoquinolin-1-one | Yes | Moderate | Yes |
| Isocoumarin | Yes | Limited | Moderate |
Q & A
Q. How can novel analytical methods (e.g., microfluidics, in situ spectroscopy) enhance the study of this compound’s reactivity?
- Methodological Answer : Integrate microfluidic reactors with inline UV-Vis or Raman spectroscopy to monitor reaction kinetics in real time. Compare results with batch reactor data to identify mass/heat transfer limitations. Publish raw spectral datasets alongside processed results to foster transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
